Pentakis(methoxycarbonyl)cyclopentadiene
Overview
Description
Pentakis(methoxycarbonyl)cyclopentadiene is a highly functionalized cyclopentadiene derivative that has been extensively studied due to its interesting chemical properties and potential applications in organic synthesis and materials science. The compound is characterized by the presence of five methoxycarbonyl groups attached to a cyclopentadiene ring, which significantly alters its reactivity and physical properties compared to unsubstituted cyclopentadiene .
Synthesis Analysis
The synthesis of pentakis(methoxycarbonyl)cyclopentadiene derivatives has been achieved through various methods. For instance, the treatment of the potassium salt of pentakis(carbomethoxy)cyclopentadiene with bromopentacarbonylmanganese(I) yields a tricarbonylmanganese(I) complex in good yield . Additionally, a three-step synthesis approach has been established for the preparation of substituted pentacenes, which are related to pentakis(methoxycarbonyl)cyclopentadiene, starting from commercially available precursors . These synthetic routes provide access to a variety of functionalized cyclopentadiene derivatives for further study and application .
Molecular Structure Analysis
The molecular structure of pentakis(methoxycarbonyl)cyclopentadiene and its derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, novel cyclopentadiene N-ylides have been obtained and their structure confirmed by NMR spectroscopy and X-ray analysis . Structural studies of transition-metal derivatives have revealed the coordination environment of the metal centers and the geometry of the ligands . These studies provide valuable insights into the bonding and electronic structure of these compounds .
Chemical Reactions Analysis
Pentakis(methoxycarbonyl)cyclopentadiene undergoes a variety of chemical reactions, including photochemical substitution, sigmatropic ester shifts, and thermal rearrangements. Photochemical substitution of a metal carbonyl group by phosphines has been reported . Sigmatropic ester shifts have been observed in the pentakis(methoxycarbonyl)cyclopentadiene system, leading to the equilibration of different alkyl-substituted derivatives . Thermal rearrangements and reactions have also been studied, revealing the behavior of alkyl-substituted derivatives under thermal conditions . These reactions demonstrate the dynamic nature of the compound and its potential for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pentakis(methoxycarbonyl)cyclopentadiene derivatives have been investigated, including their solubility, reactivity, and crystal structures. Bivalent transition-metal derivatives have been found to be soluble in water or alcohols, with structural studies showing octahedral coordination of the metal ions . Silver(I) complexes of the compound have been prepared, some of which form conducting solutions in polar solvents . The crystal structure of a tetrathiafulvalene complex with pentakis(methoxycarbonyl)cyclopentadienide has revealed a novel two-dimensional square grid structure . These properties highlight the versatility of pentakis(methoxycarbonyl)cyclopentadiene derivatives for applications in materials science and coordination chemistry .
Scientific Research Applications
Sigmatropic Ester Shifts : Hoffmann, Schmidt, and Backes (1976) studied [1,5]-sigmatropic ester shifts in the Pentakis(methoxycarbonyl)cyclopentadiene system, revealing intramolecular rearrangements through crossover experiments (Hoffmann, Schmidt, & Backes, 1976).
Preparation and Structure of Gold Complexes : Bruce, Walton, Skelton, and White (1983) explored the reaction of Pentakis(methoxycarbonyl)cyclopentadiene with gold complexes, providing insights into the molecular structure and bonding characteristics of these compounds (Bruce, Walton, Skelton, & White, 1983).
Thermal Rearrangements in Alkyl Systems : Jefferson and Warkentin (1994) reported on the thermal reactions and rearrangements of alkyl-pentakis(methoxycarbonyl)cyclopentadienes, providing valuable data on reaction kinetics and solvent interactions (Jefferson & Warkentin, 1994).
Structural Analysis in TTF Complexes : Jayanty and Radhakrishnan (1999) described the unique two-dimensional structure of Pentakis(methoxycarbonyl)cyclopentadienide salt of tetrathiafulvalene, highlighting its novel grid-like formation (Jayanty & Radhakrishnan, 1999).
Synthesis and Reactivity in Manganese Complexes : Arsenault, Bougeard, Sayer, Yeroushalmi, and McGlinchey (1984) synthesized and studied the spectroscopic and reactive properties of pentakis(methoxycarbonyl)cyclopentadienyltricarbonylmanganese(I), demonstrating its unique chemical behavior (Arsenault et al., 1984).
Thermal Shift in Benzamidines : Mikhailov, Kompan, Dushenko, and Minkin (1991) investigated the thermal shift of the methoxycarbonyl group in certain benzamidines, providing insights into molecular structure changes and bonding (Mikhailov, Kompan, Dushenko, & Minkin, 1991).
Silver(I) Complexes Study : Bruce, Williams, Skelton, and White (1983) synthesized various silver(I) derivatives of pentakis(methoxycarbonyl)cyclopentadiene, exploring their structural characteristics and potential conducting properties (Bruce, Williams, Skelton, & White, 1983).
Electron Spin Resonance in Tin(IV) Salts : Davies, Goddard, Hursthouse, and Walker (1986) analyzed the electron spin resonance spectrum of the radical C5(CO2Me)5, providing valuable data on the electronic properties of these compounds (Davies, Goddard, Hursthouse, & Walker, 1986).
Transition-Metal Derivatives Structures : Bruce, Walton, Williams, Patrick, Skelton, and White (1983) examined the structures of first-row transition-metal derivatives of pentakis(methoxycarbonyl)cyclopentadiene, revealing their solubility and coordination patterns (Bruce et al., 1983).
Safety And Hazards
Future Directions
properties
IUPAC Name |
pentamethyl cyclopenta-1,3-diene-1,2,3,4,5-pentacarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O10/c1-21-11(16)6-7(12(17)22-2)9(14(19)24-4)10(15(20)25-5)8(6)13(18)23-3/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNIOTQAGXGMFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=C(C(=C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333253 | |
Record name | Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate | |
CAS RN |
16691-59-1 | |
Record name | Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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